molecular formula C9H13N3O4 B2640477 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1004455-73-5

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2640477
CAS No.: 1004455-73-5
M. Wt: 227.22
InChI Key: BIUAIXZQSATZOF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like sulfuric acid and nitric acid . The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl group, which affects its reactivity and biological activity.

    3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid:

Uniqueness

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)7-5(12(15)16)6(8(13)14)11(4)10-7/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAIXZQSATZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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